1-Cyclobutylcyclopentane-1-carbaldehyde

Catalog No.
S13817432
CAS No.
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclobutylcyclopentane-1-carbaldehyde

Product Name

1-Cyclobutylcyclopentane-1-carbaldehyde

IUPAC Name

1-cyclobutylcyclopentane-1-carbaldehyde

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c11-8-10(6-1-2-7-10)9-4-3-5-9/h8-9H,1-7H2

InChI Key

MUNCUBQPYZUGSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C=O)C2CCC2

1-Cyclobutylcyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, which consists of a cyclobutane group and a cyclopentane group attached to a carbonyl functional group. The molecular formula for this compound is C10H16OC_{10}H_{16}O, indicating it contains ten carbon atoms, sixteen hydrogen atoms, and one oxygen atom. The presence of both cyclobutane and cyclopentane rings contributes to its distinct chemical properties, including its reactivity and stability under various conditions.

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents or hydrides, leading to the formation of alcohols.
  • Oxidation: The aldehyde functional group can be oxidized to form carboxylic acids when treated with oxidizing agents like potassium permanganate or chromium trioxide.
  • Condensation Reactions: It can also participate in condensation reactions with amines or alcohols, forming imines or acetals, respectively.

The synthesis of 1-cyclobutylcyclopentane-1-carbaldehyde can be achieved through several methods:

  • Cyclization Reactions: Starting from linear precursors, cyclization reactions can be employed to form the bicyclic structure. This may involve the use of catalysts or specific reaction conditions to facilitate ring formation.
  • Aldol Condensation: An aldol condensation reaction between suitable aldehydes or ketones can yield the desired compound after subsequent reduction steps.
  • Functional Group Transformations: Existing cyclobutane and cyclopentane derivatives can be modified through various functional group transformations to introduce the aldehyde functionality.

1-Cyclobutylcyclopentane-1-carbaldehyde has potential applications in:

  • Pharmaceuticals: Due to its unique structure, it may serve as a precursor for the synthesis of biologically active compounds.
  • Material Science: Its properties could be explored in the development of new materials or polymers.
  • Flavor and Fragrance Industry: Compounds with similar structures are often used in flavoring agents and perfumes due to their pleasant aromatic profiles.

Several compounds share structural similarities with 1-cyclobutylcyclopentane-1-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Properties
CyclobutanecarboxaldehydeCyclobutane with aldehydeExhibits reactivity typical of aldehydes
2-CyclopentylacetaldehydeCyclopentane with aldehydeUsed in organic synthesis
3-MethylcyclobutanecarbaldehydeMethyl-substituted cyclobutanePotentially exhibits unique biological activity
CyclohexanecarbaldehydeCyclohexane with aldehydeMore stable due to reduced ring strain

Uniqueness of 1-Cyclobutylcyclopentane-1-carbaldehyde

1-Cyclobutylcyclopentane-1-carbaldehyde is unique due to its combination of both cyclobutane and cyclopentane rings within the same molecule. This structural configuration may influence its reactivity patterns and biological interactions differently compared to other similar compounds. The presence of both rings could also enhance its stability and alter its electronic properties, making it an interesting subject for further research in organic chemistry and pharmacology.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

152.120115130 g/mol

Monoisotopic Mass

152.120115130 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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